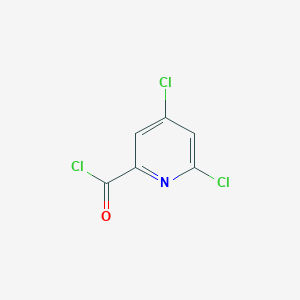

4,6-Dichloropyridine-2-carbonyl chloride

Description

4,6-Dichloropyridine-2-carbonyl chloride (CAS: 98138-06-8) is a halogenated pyridine derivative with the molecular formula C₆H₂Cl₃NO and a molecular weight of 210.45 g/mol . This compound features a pyridine ring substituted with chlorine atoms at positions 4 and 6, and a reactive carbonyl chloride (-COCl) group at position 2. The electron-withdrawing chlorine substituents enhance the electrophilicity of the carbonyl chloride, making it a versatile intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic compounds. Its reactivity is further influenced by the steric and electronic effects of the chlorine atoms, which dictate its selectivity in nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

4,6-dichloropyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWRJXZYLFQGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275205 | |

| Record name | 4,6-Dichloro-2-pyridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98138-06-8 | |

| Record name | 4,6-Dichloro-2-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98138-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-pyridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Pyridine Derivatives

Method Overview:

The most direct approach involves chlorination of pyridine compounds, particularly 4,6-dichloropyridine, using chlorinating reagents such as phosphorus oxychloride, thionyl chloride, or triphosgene. This method is well-documented in patent CN116574066A, which describes chlorination in inert atmospheres to prevent side reactions.

- Temperature: 0–70°C, typically maintained under inert gas (nitrogen or argon) to avoid oxidation.

- Reagents: Phosphorus oxychloride (POCl₃) or triphosgene, which serve as chlorinating agents.

- Solvent: Anhydrous solvents like dichloromethane or chloroform are preferred to facilitate homogeneous reactions.

Pyridine derivative + POCl₃ → 4,6-dichloropyridine-2-carbonyl chloride

- Yields exceeding 85% are achievable under optimized conditions.

- The reaction is sensitive to moisture; thus, anhydrous conditions are critical.

Conversion of 4,6-Dichloropyrimidine Intermediates

Method Overview:

Recent patents suggest a route involving the transformation of 4,6-dichloropyrimidine to the corresponding carbonyl chloride via acylation reactions. Patent CN1321986C describes chlorination of 4,6-dichloropyrimidine using trichloromethylchloroformate or triphosgene in the presence of alkali, leading to high yields (>90%).

- Temperature: 20°C to 100°C, with initial cooling to 0°C.

- Reagents: Trichloromethylchloroformate or triphosgene, with alkali such as triethylamine.

- Solvent: Organic solvents like cyclohexane or ethylene glycol.

- The process benefits from controlled temperature and moisture-free environment.

- Alkali aids in the stabilization of intermediates and enhances chlorination efficiency.

Synthesis via Intermediates and Cyclization

Method Overview:

Another approach involves synthesizing 4,6-dichloropyrimidine as an intermediate, followed by acylation to form the corresponding acyl chloride. Patent CN116574066A details a method where ethylene glycol cyclic phosphate acyl chloride is prepared from phosphorus oxychloride and then reacts with 4,6-dihydroxypyrimidine to generate the target compound.

- Step 1: Phosphorus oxychloride reacts with ethylene glycol to form cyclic phosphate acyl chloride.

- Step 2: The cyclic phosphate reacts with 4,6-dihydroxypyrimidine in the presence of a base (e.g., triethylamine).

- Temperature: 20–60°C, under inert atmosphere.

- This method offers high selectivity and yields over 85%.

- The process is suitable for large-scale synthesis due to the stability of intermediates.

Data Summary Table

| Method | Reagents | Solvent | Temperature Range | Yield | Notes |

|---|---|---|---|---|---|

| Chlorination of pyridine | Phosphorus oxychloride, triphosgene | Dichloromethane, chloroform | 0–70°C | >85% | Moisture-sensitive, inert atmosphere required |

| Chlorination of pyrimidine | Trichloromethylchloroformate, triphosgene | Cyclohexane, ethylene glycol | 20–100°C | >90% | Alkali presence enhances yield |

| Acylation of intermediates | Phosphorus oxychloride, ethylene glycol cyclic phosphate | Organic solvents | 20–60°C | 85–90% | Suitable for large-scale production |

Research Findings and Optimization Strategies

- Temperature Control: Maintaining low temperatures during initial chlorination minimizes side reactions.

- Inert Atmosphere: Use of nitrogen or argon prevents oxidation and moisture interference.

- Reagent Purity: High purity reagents like triphosgene improve yield and purity.

- Reaction Monitoring: TLC and NMR are used to monitor reaction progress and optimize reaction times.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloropyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of substituted pyridine derivatives.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic conditions.

Hydrolysis: Water or aqueous base.

Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products:

- Substituted pyridine derivatives.

- Carboxylic acids.

- Coupled products with various organic groups.

Scientific Research Applications

Chemistry: 4,6-Dichloropyridine-2-carbonyl chloride is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of drugs. It is involved in the development of antibiotics, antifungals, and other therapeutic agents .

Industry: The compound is used in the production of various industrial chemicals and materials. Its reactivity makes it suitable for creating specialized polymers and coatings .

Mechanism of Action

The mechanism of action of 4,6-dichloropyridine-2-carbonyl chloride is primarily based on its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new bonds. This reactivity is exploited in various chemical transformations, including the synthesis of pharmaceuticals and agrochemicals. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

6-Chloro-2-methylpyridine-3-carbonyl Chloride

- Molecular Formula: C₇H₅Cl₂NO

- Molecular Weight : 190.03 g/mol

- CAS : 62366-52-3

- Key Differences :

- Substituent positions: A methyl group at position 2 and chlorine at position 6 (vs. 4,6-dichloro substitution in the target compound).

- Reactivity: The methyl group introduces steric hindrance, reducing accessibility to the carbonyl chloride compared to the dichloro analog. This may lower its reactivity in nucleophilic acyl substitution reactions.

- Applications: Less commonly used in cross-coupling reactions due to reduced electrophilicity.

4-Chloropyridine-2-carbonyl Chloride Hydrochloride

- Molecular Formula: C₆H₄ClNO·HCl

- Molecular Weight : ~193.04 g/mol (free base)

- Key Differences :

- Single chlorine substitution at position 4 (vs. 4,6-dichloro) and presence of a hydrochloride salt .

- Reactivity: The absence of a second chlorine atom reduces electron withdrawal, making the carbonyl chloride less electrophilic. The hydrochloride form also alters solubility in polar solvents.

- Synthesis: Prepared via thionyl chloride-mediated reaction of 2-picolinic acid, yielding 58% after isolation .

Pyrimidine-Based Analogs

4,6-Dichloropyrimidine-5-carbaldehyde

- CAS : 5305-40-8

- Molecular Formula : C₅H₂Cl₂N₂O

- Key Differences :

- Pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen) .

- Functional group: Carbaldehyde (-CHO) vs. carbonyl chloride (-COCl). The aldehyde group is less reactive toward nucleophiles but participates in condensation reactions.

- Applications: Primarily used in agrochemical intermediates rather than pharmaceutical synthesis.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Positions | Key Reactivity Traits |

|---|---|---|---|---|---|

| This compound | C₆H₂Cl₃NO | 210.45 | 98138-06-8 | 4-Cl, 6-Cl, 2-COCl | High electrophilicity; versatile coupling |

| 6-Chloro-2-methylpyridine-3-carbonyl chloride | C₇H₅Cl₂NO | 190.03 | 62366-52-3 | 6-Cl, 2-CH₃, 3-COCl | Steric hindrance reduces reactivity |

| 4-Chloropyridine-2-carbonyl chloride hydrochloride | C₆H₄ClNO·HCl | 193.04 (free base) | Not provided | 4-Cl, 2-COCl | Lower electrophilicity; hydrochloride salt enhances solubility |

| 4,6-Dichloropyrimidine-5-carbaldehyde | C₅H₂Cl₂N₂O | 177.00 | 5305-40-8 | 4-Cl, 6-Cl, 5-CHO | Moderate reactivity; aldehyde-specific reactions |

Biological Activity

4,6-Dichloropyridine-2-carbonyl chloride (DPC) is a chemical compound with notable biological activities that have garnered attention in various fields, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Formula

- Molecular Formula: C₆H₂Cl₂N O

- Molecular Weight: Approximately 177.00 g/mol

DPC is classified as an acyl chloride derived from chlorinated pyridine. Its synthesis typically involves the chlorination of pyridine derivatives followed by acylation processes. The compound's electrophilic nature allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Synthesis Methods

- Chlorination of Pyridine Derivatives:

Biological Activity Overview

DPC exhibits a range of biological activities that are primarily linked to its ability to interact with specific molecular targets. The following sections detail its significant biological properties.

1. Anticancer Activity

Research indicates that DPC acts as a cytostatic agent by inhibiting aurora B kinase, an enzyme crucial for cell division. This inhibition suggests potential applications in cancer therapy as it disrupts tumor cell proliferation:

- Mechanism of Action: DPC binds to aurora B kinase, preventing its activation and subsequent involvement in mitosis, leading to apoptosis in cancer cells.

- Case Study: In vitro studies demonstrated that DPC significantly reduced the viability of various human tumor cell lines, indicating its potential as an anticancer drug .

2. Anti-inflammatory Properties

DPC has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation:

- Inhibitory Activity: DPC showed significant inhibition against COX-1 and COX-2 enzymes, with IC50 values comparable to established anti-inflammatory drugs .

- Research Findings: A study reported that DPC derivatives exhibited potent anti-inflammatory activity in carrageenan-induced paw edema models in rats, highlighting its therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DPC, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloropyridine-4-carbonyl chloride | C₆H₃Cl₂NO | Different chlorine position; varying reactivity |

| 3-Chloropyridine-2-carbonyl chloride | C₆H₃Cl₂NO | Chlorine at another position; potential different reactivity |

| Pyridine-2-carboxylic acid | C₆H₅NO₂ | Lacks chlorine; used in various organic syntheses |

The distinct chlorination pattern and carbonyl functionality of DPC confer unique chemical reactivity and biological activity compared to these similar compounds .

The biological effects of DPC can be attributed to its interaction with specific molecular targets:

- Aurora B Kinase Inhibition: Disruption of mitotic processes leads to increased apoptosis in cancer cells.

- COX Enzyme Interaction: Inhibition of COX enzymes reduces the production of pro-inflammatory mediators such as prostaglandins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-Dichloropyridine-2-carbonyl chloride, and how can reaction yields be optimized?

- Methodology : A common approach involves treating pyridine derivatives with thionyl chloride (SOCl₂) in the presence of catalysts like sodium bromide (NaBr). For example, 4-Chloropyridine-2-carbonyl chloride hydrochloride was synthesized by reacting 2-picolinic acid with SOCl₂ and NaBr in chlorobenzene, followed by quenching with methylamine in methanol to yield a solid product (58% yield) .

- Optimization : Key factors include stoichiometric ratios (e.g., SOCl₂ in excess), reaction temperature (controlled exothermic conditions), and purification via solvent extraction (ethyl acetate/brine) .

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| Thionyl chloride | Chlorinating agent | Reflux, 3–5 hours | 58% |

| Sodium bromide | Catalyst | Chlorobenzene solvent | — |

Q. How is this compound characterized, and what analytical techniques are critical for validation?

- Techniques : Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), and melting point analysis. For example, ¹H-NMR of a related compound (δ 7.43–8.44 ppm for aromatic protons) and ESI-MS (m/z 193.04 [M+Na]⁺) confirm structural integrity .

- Validation : Cross-referencing spectral data with computational predictions (e.g., ChemSpider InChI keys) ensures accuracy .

Q. What safety precautions are essential when handling this compound?

- Protocols : Use inert atmospheres (N₂/Ar) to prevent hydrolysis, wear acid-resistant gloves, and store in anhydrous conditions. Emergency measures include rinsing exposed skin with water and consulting safety data sheets (SDS) .

Advanced Research Questions

Q. How does this compound react with nucleophiles, and what mechanistic insights guide its derivatization?

- Mechanism : The carbonyl chloride group undergoes nucleophilic acyl substitution. For instance, reactions with amines (e.g., 4-aminothiophenol) in dimethylformamide (DMF) with potassium tert-butoxide yield thioether-linked derivatives .

- Kinetics : Elevated temperatures (e.g., 85°C) and base catalysts (K₂CO₃) enhance reactivity with electron-deficient nucleophiles .

Q. What computational methods predict the reactivity or stability of this compound derivatives?

- Approaches : Density Functional Theory (DFT) simulations model charge distribution on the pyridine ring, while molecular docking studies predict binding affinities in drug design. Hybrid models combining wet-lab data (e.g., receptor-response profiles) with computational parameters improve accuracy .

Q. How should researchers address contradictions in literature data regarding byproduct formation during synthesis?

- Analysis : Conduct side-reaction profiling using LC-MS or GC-MS to identify intermediates (e.g., dichlorinated byproducts). Compare methodologies: divergent results may arise from varying catalysts (NaBr vs. PCl₅) or solvent polarity .

| Variable | Impact on Byproducts |

|---|---|

| Catalyst choice | Alters chlorination regioselectivity |

| Solvent polarity | Influences intermediate stability |

Q. What strategies optimize the scalability of this compound for multi-step syntheses?

- Design : Use flow chemistry to control exothermic reactions and reduce degradation. For example, continuous SOCl₂ addition in microreactors improves yield reproducibility .

Methodological Considerations

- Experimental Design : Follow stages from problem formulation (e.g., synthetic hurdles) to data integration, ensuring alignment with ethical guidelines for chemical safety .

- Data Reporting : Include error propagation in yield calculations and provide raw spectral data in appendices for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.